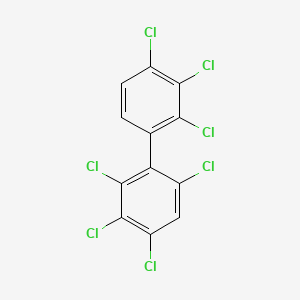

2,2',3,3',4,4',6-Heptachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, known for its high chlorine content. It is a synthetic organic compound with the molecular formula C12H3Cl7 and a molecular weight of 395.32 g/mol . This compound is part of a larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards.

Méthodes De Préparation

The synthesis of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl compounds. One common method is the reaction of 2,3,4,6-tetrachlorophenylamine with 1,2,3-trichlorobenzene under specific conditions . Industrial production methods often involve similar chlorination processes, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

2,2’,3,3’,4,4’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.

Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated biphenyls.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metals for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Toxicological Research

Mechanisms of Toxicity:

PCB 187 has been studied for its neurotoxic effects and its interactions with cytochrome P450 enzymes. Research indicates that PCB 187 can undergo metabolic transformations that influence its toxicity profile. For example, studies have shown that different atropisomers of PCB 187 are metabolized by human CYP2B6 but not by rat CYP2B1, highlighting species-specific metabolic pathways .

Neurodevelopmental Effects:

Research has demonstrated that exposure to PCB 187 can interfere with neuronal differentiation in embryonic neural stem cells. This raises concerns about its potential role in neurodevelopmental disorders . The compound's ability to bind to ryanodine receptors (RyR) suggests a mechanism through which it can disrupt calcium signaling pathways critical for neuronal function .

Table 1: Toxicological Studies on PCB 187

| Study Reference | Focus | Key Findings |

|---|---|---|

| Warner et al., 2009 | Metabolism | PCB 187 is metabolized by human CYP2B6; differences in metabolism observed between species. |

| Ohta et al., 2007 | Toxicity | Hydroxylated metabolites detected in rats indicate potential neurotoxic effects. |

| Feng et al., 2017 | Binding Activity | PCB 187 shows enantioselective binding to RyR, impacting neurodevelopmental toxicity. |

Environmental Monitoring and Analysis

Detection and Quantification:

PCB 187 is often analyzed in environmental samples due to its persistence and bioaccumulation potential. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection of this compound in soil and water samples . Its presence in food chains raises significant health concerns.

Adsorption Studies:

Research has also focused on the adsorption properties of PCB 187 on various substrates. Understanding how this compound interacts with different materials can inform remediation strategies for contaminated sites .

Table 2: Analytical Methods for PCB Detection

| Method | Application | Sensitivity |

|---|---|---|

| GC-MS | Environmental samples | High |

| Solid Phase Extraction | Concentration of PCBs from biological fluids | Moderate |

| Adsorption Isotherms | Study of PCB interactions with adsorbents | Variable |

Case Studies

Case Study: Human Exposure Assessment

A significant epidemiological study assessed the impact of PCB exposure on human health in contaminated areas. The study found correlations between high serum levels of PCBs, including PCB 187, and decreased estrogen receptor-mediated activity, suggesting endocrine-disrupting potential . This underscores the importance of monitoring PCBs in populations at risk.

Case Study: Remediation Efforts

In a case involving a contaminated industrial site, researchers employed adsorption techniques to remove PCBs from groundwater. The study highlighted the effectiveness of activated carbon as an adsorbent for PCB 187, demonstrating a viable method for environmental cleanup .

Mécanisme D'action

The mechanism of action of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism . This activation can result in the production of enzymes that metabolize and detoxify the compound. prolonged exposure can lead to toxic effects, including disruption of cellular communication and promotion of tumor growth .

Comparaison Avec Des Composés Similaires

2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is unique among PCBs due to its specific chlorine substitution pattern. Similar compounds include:

2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has one less chlorine atom and exhibits different chemical and biological properties.

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine arrangement, leading to variations in its reactivity and toxicity.

These comparisons highlight the importance of chlorine positioning in determining the properties and effects of PCBs.

Activité Biologique

2,2',3,3',4,4',6-Heptachlorobiphenyl (CB183) is a member of the polychlorinated biphenyl (PCB) family, characterized by its complex structure and significant environmental persistence. This compound has garnered attention due to its toxicological effects, particularly its potential to disrupt endocrine functions and induce neurotoxicity. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₃Cl₇

- Molecular Weight : 395.32 g/mol

- Chlorination Pattern : Seven chlorine atoms attached to biphenyl contribute to its stability and hydrophobicity.

The biological activity of this compound is primarily attributed to its interaction with cellular processes:

- Endocrine Disruption : CB183 has been shown to bind to the xenobiotic response element (XRE) promoter region of genes involved in metabolic processes. This binding activates phase I and II xenobiotic metabolizing enzymes, leading to alterations in hormone levels and signaling pathways.

- Neurotoxicity : Research indicates that CB183 can alter dopamine levels in the brain, potentially contributing to neurodevelopmental disorders. It has been associated with neuronal signaling through ryanodine receptors (RyR), which are crucial for calcium signaling in neurons .

Biological Activity Overview

Case Studies

-

Animal Studies on Neurotoxicity :

- A study by Yoshihara et al. (1979) demonstrated that exposure to CB183 in rats resulted in significant neurobehavioral changes, including altered locomotion and impaired learning abilities. These effects were linked to disruptions in dopamine signaling pathways.

-

Endocrine Disruption Research :

- In vitro studies have shown that CB183 can inhibit the expression of core circadian components such as PER1 by repressing CLOCK-ARNTL/BMAL1-mediated transcriptional activation. This suggests a potential mechanism for its endocrine-disrupting effects.

-

Metabolism Studies :

- Research involving human and rat CYP2B subfamilies revealed that CB183 undergoes hydroxylation, leading to the formation of metabolites that may exhibit different biological activities compared to the parent compound. These metabolites were identified using high-resolution gas chromatography and mass spectrometry techniques .

Environmental Persistence and Remediation

Due to its environmental persistence and bioaccumulation potential, efforts have shifted towards remediation strategies for sites contaminated with PCBs like CB183. The compound's stability makes it resistant to degradation processes, necessitating innovative approaches for effective removal from ecosystems.

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)10(5)17)8-6(14)3-7(15)11(18)12(8)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMHVHLTPWKZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073540 | |

| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-71-5 | |

| Record name | PCB 171 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQY8EP6V5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.